molecular formula C7H7F3N2OS B2835243 3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one CAS No. 216016-27-2

3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B2835243
CAS No.: 216016-27-2
M. Wt: 224.2
InChI Key: PADFNIWMMUOKTB-UHFFFAOYSA-N
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Description

3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with ethyl, sulfanylidene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Ethylation and Sulfanylidene Introduction: The ethyl group can be introduced through alkylation reactions, while the sulfanylidene group can be added using thiolation reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-ethyl-2-sulfanylidene-1H-pyrimidin-4-one: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.

    3-ethyl-6-(trifluoromethyl)-1H-pyrimidin-4-one: Lacks the sulfanylidene group, impacting its potential reactivity and interactions.

Uniqueness

The presence of both the trifluoromethyl and sulfanylidene groups in 3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one makes it unique. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2OS/c1-2-12-5(13)3-4(7(8,9)10)11-6(12)14/h3H,2H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADFNIWMMUOKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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